![molecular formula ¹³CC₅H₁₂O₆ B1146200 D-[1-<sup>2</sup>H]Mannose CAS No. 115973-81-4](/img/structure/B1146200.png)
D-[1-2H]Mannose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-[1-2H]Mannose is a deuterated form of D-mannose, a simple sugar and a monosaccharide closely related to glucose. Its molecular formula is C6H12O6, and it exists as a six-carbon sugar, or hexose. Structurally, D-mannose is an epimer of glucose, differing only in the orientation of the hydroxyl group on the second carbon atom . D-mannose is naturally found in various fruits and vegetables and is known for its role in glycosylation processes and its potential health benefits, particularly in the prevention of urinary tract infections .
Applications De Recherche Scientifique
D-mannose has a wide range of scientific research applications across various fields:
Mécanisme D'action
Target of Action
D-[1-2H]Mannose, also known as (2R,5S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol, primarily targets uropathogenic Escherichia coli (E. coli) that invades urothelial cells and forms quiescent bacterial reservoirs . E. coli is the main causative organism in urinary tract infections (UTIs), affecting a significant proportion of adult women .
Mode of Action
D-Mannose acts by inhibiting the bacterial adhesion to the urothelium . It can inhibit the bacterial adhesion to the urothelium, thereby preventing bacterial adherence to the uroepithelial cells . The D-mannose-based inhibitors can block uropathogenic E. coli adhesion and invasion of the uroepithelial cells .
Biochemical Pathways
D-Mannose is involved in the O-mannosylation pathway for protein post-translational modification . O-Linked mannose (O-mannose) glycans are initiated by covalent linkage of mannose to the hydroxyl oxygen of a serine or threonine amino acid residue . O-Mannose may then be extended by the addition of other monosaccharides and functional groups to form a variety of glycan structures .
Pharmacokinetics
D-Mannose is rapidly absorbed and reaches the peripheral organs in about 30 minutes, then is excreted by the urinary tract .
Result of Action
The result of D-Mannose’s action is the prevention of urinary tract infections (UTIs). By inhibiting the adhesion of bacteria to the urothelium, D-mannose mimics urothelial barrier function . By binding free D-mannose in the urine rather than proteins on the vesical cell’s surface, bacteria are trapped in the urinary flow and consequently eliminated by the urinary tract .
Action Environment
The action of D-Mannose is influenced by the urinary environment. When excreted in urine, D-Mannose potentially inhibits E. coli from attaching to the urothelium and causing infection . The effectiveness of D-Mannose in reducing the risk of UTI and its recurrence has been noted in clinical evidence . The sugar content of d-mannose should be considered as it competes with glucose for the same transporter and hexokinase .
Analyse Biochimique
Biochemical Properties
D-[1-2H]Mannose is involved in several biochemical reactions, primarily as a substrate for enzymes involved in glycosylation processes. It interacts with enzymes such as phosphomannose isomerase, which converts D-mannose-6-phosphate to D-fructose-6-phosphate, and mannose-6-phosphate isomerase, which catalyzes the interconversion of mannose-6-phosphate and fructose-6-phosphate . These interactions are essential for the synthesis of glycoproteins and glycolipids, which are critical for cell membrane integrity and signaling.
Cellular Effects
D-[1-2H]Mannose influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of genes involved in glycosylation and to modulate cell signaling pathways related to immune response and inflammation . Additionally, D-[1-2H]Mannose can impact cellular metabolism by altering the flux of metabolites through glycolytic and pentose phosphate pathways.
Molecular Mechanism
At the molecular level, D-[1-2H]Mannose exerts its effects through binding interactions with specific enzymes and proteins. For example, it binds to phosphomannose isomerase, facilitating the conversion of mannose-6-phosphate to fructose-6-phosphate . This interaction is crucial for maintaining the balance of sugar phosphates within the cell. D-[1-2H]Mannose also influences enzyme activity by acting as an allosteric modulator, thereby affecting the overall metabolic flux.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of D-[1-2H]Mannose can change over time due to its stability and degradation. Studies have shown that D-[1-2H]Mannose is relatively stable under physiological conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to D-[1-2H]Mannose in in vitro and in vivo studies has revealed its potential to modulate cellular functions, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of D-[1-2H]Mannose vary with different dosages in animal models. At low doses, it has been observed to enhance glycosylation processes and improve immune response . At high doses, D-[1-2H]Mannose can exhibit toxic effects, including disruptions in cellular metabolism and adverse impacts on liver function. These threshold effects highlight the importance of careful dosage optimization in experimental settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
D-mannose can be synthesized through several methods, including chemical synthesis and biotransformation. One common chemical synthesis method involves the isomerization of D-glucose using molybdic acid or molybdate as a catalyst . This process requires careful control of reaction conditions to maximize yield. Another approach involves the use of microbial enzymes such as D-lyxose isomerase, D-mannose isomerase, cellobiose 2-epimerase, and D-mannose 2-epimerase to convert D-glucose or D-fructose into D-mannose .
Industrial Production Methods
Industrial production of D-mannose often relies on biotransformation processes due to their efficiency and sustainability. These methods utilize enzymes derived from various microorganisms to catalyze the conversion of biomass raw materials, such as coffee grounds, konjac flour, and acai berry, into D-mannose . Enzymatic hydrolysis is a preferred method for large-scale production due to its high specificity and lower environmental impact compared to chemical synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
D-mannose undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its transformation into different derivatives and for its application in various fields.
Common Reagents and Conditions
Oxidation: D-mannose can be oxidized using reagents such as nitric acid or bromine water to produce D-mannonic acid.
Reduction: Reduction of D-mannose can be achieved using sodium borohydride or hydrogen in the presence of a catalyst to yield D-mannitol.
Substitution: Substitution reactions often involve the use of halogenating agents or other nucleophiles to replace hydroxyl groups on the mannose molecule.
Major Products
The major products formed from these reactions include D-mannonic acid, D-mannitol, and various substituted mannose derivatives. These products have significant applications in the pharmaceutical and food industries .
Comparaison Avec Des Composés Similaires
Similar Compounds
D-glucose: An epimer of D-mannose, differing only in the orientation of the hydroxyl group on the second carbon atom.
D-galactose: Another hexose sugar with a similar structure but different functional properties.
D-fructose: A ketohexose that can be isomerized to produce D-mannose.
Uniqueness of D-mannose
D-mannose is unique due to its specific role in preventing bacterial adhesion, which is not a common property among other similar sugars . Its ability to act as a glyconutrient and its applications in preventing urinary tract infections make it particularly valuable in both medical and industrial contexts .
Propriétés
IUPAC Name |
(2R,5S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2?,3-,4?,5?,6-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-QBVPYQBTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C1[C@H](C(C([C@@H](O1)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[4-[2-[[(2S)-2-hydroxy-3-phenoxypropyl]amino]ethoxy]phenoxy]acetic acid](/img/structure/B1146117.png)
![Oxiranecarboxaldehyde, 3-(3-pentenyl)-, [2R-[2alpha,3beta(E)]]- (9CI)](/img/new.no-structure.jpg)
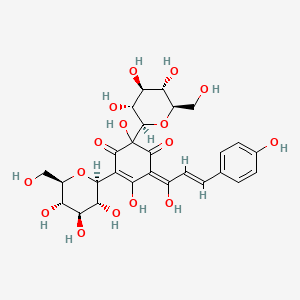
![1-[4-[[3-[[5-(2-amino-6-oxo-5H-purin-9-yl)-3-[[3-[[3-[[3-[[3-[[3-[[3-[[3-[[3-[[3-[[3-[[3-[[5-(2-amino-6-oxo-5H-purin-9-yl)-3-[[3-[[5-(2-amino-6-oxo-5H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-[[[2-[[[5-(2-amino-6-oxo-5H-purin-9-yl)-2-[[[2-[[[5-(2-amino-6-oxo-5H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-sulfanylphosphoryl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B1146121.png)

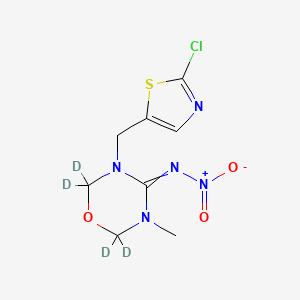
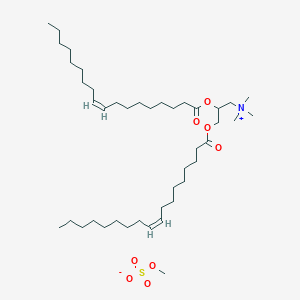
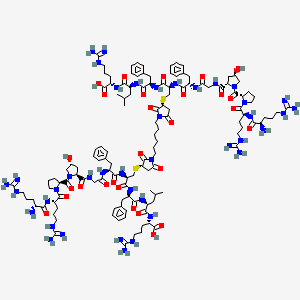
![6-Methoxy-5-[(2E)-6-methoxy-3-methyl-6-oxohex-2-en-1-yl]-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-4-yl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate](/img/structure/B1146134.png)

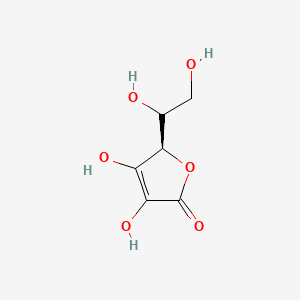
![2-[(2E)-2-Penten-3-yl]pyridine](/img/structure/B1146140.png)
